molecular formula C16H14FN3O2 B2563075 1-(4-Fluorobenzyl)-3-(2-oxoindolin-5-yl)urea CAS No. 1173054-34-6

1-(4-Fluorobenzyl)-3-(2-oxoindolin-5-yl)urea

Cat. No.: B2563075
CAS No.: 1173054-34-6
M. Wt: 299.305
InChI Key: KOFDWDOUJFEFOG-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-(2-oxoindolin-5-yl)urea is a chemical compound of significant interest in medicinal chemistry and drug discovery research, designed for Research Use Only . This urea derivative incorporates two pharmaceutically relevant motifs: a 4-fluorobenzyl group and a 2-oxoindolin (isatin) scaffold. The urea functionality is a privileged structure in drug design, known for its ability to form multiple stable hydrogen bonds with biological targets, which is crucial for achieving high potency and selectivity in therapeutic agents . The 2-oxoindolin core is a well-explored heterocyclic system in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties . The strategic incorporation of a fluorine atom on the benzyl group is a common strategy to modulate key properties of a molecule, such as its metabolic stability, membrane permeability, and binding affinity, by influencing electronic characteristics, dipole moment, and conformation . This compound is a valuable precursor or intermediate for researchers developing novel bioactive molecules. Its structure aligns with modern drug discovery approaches that utilize urea derivatives to target various enzymes and receptors, particularly in oncology and antimicrobial research . Researchers can employ this compound in structure-activity relationship (SAR) studies, as a building block in combinatorial chemistry, or as a core scaffold for generating diverse chemical libraries. Handle this material with care, adhering to all laboratory safety protocols. This product is intended for research purposes in a laboratory setting only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(2-oxo-1,3-dihydroindol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2/c17-12-3-1-10(2-4-12)9-18-16(22)19-13-5-6-14-11(7-13)8-15(21)20-14/h1-7H,8-9H2,(H,20,21)(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFDWDOUJFEFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)-3-(2-oxoindolin-5-yl)urea typically involves the reaction of 4-fluorobenzylamine with an isocyanate derivative of 2-oxoindoline. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors. The specific methods would depend on the desired scale and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzyl)-3-(2-oxoindolin-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(4-Fluorobenzyl)-3-(2-oxoindolin-5-yl)urea is C16H14FN3O2C_{16}H_{14}FN_3O_2 with a molecular weight of approximately 299.29 g/mol. The compound features a fluorobenzyl group attached to an indolinone moiety, which is significant for its biological activity. The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the compound, making it an interesting subject for drug development.

Anti-Cancer Activity

Numerous studies have explored the anti-cancer potential of compounds related to this compound. For instance, research indicates that derivatives of indolinone exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. A comparative analysis can be seen in the following table:

Compound NameCancer TypeMechanism of ActionReference
This compoundBreast CancerInduces apoptosis
1-(4-Fluorophenyl)-3-(1-methyl-2-oxoindolin-5-yl)ureaLung CancerInhibits proliferation
4-Fluorobenzyl derivativesVariousCell cycle arrest

Neuroprotective Effects

The neuroprotective properties of indolinone derivatives are also noteworthy. Studies suggest that these compounds can mitigate oxidative stress and reduce neuronal apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The following case study illustrates this application:

Case Study: Neuroprotection in Alzheimer's Disease Models
In a study published in Frontiers in Pharmacology, researchers evaluated the neuroprotective effects of this compound in cellular models of Alzheimer's disease. The compound demonstrated significant inhibition of amyloid-beta induced neurotoxicity, suggesting potential therapeutic benefits in Alzheimer's treatment .

Metabolic Stability and Pharmacokinetics

The metabolic stability of fluorinated compounds is a critical factor in drug design. The incorporation of fluorine into this compound has been shown to enhance its metabolic profile, leading to prolonged bioavailability in biological systems. Research has indicated that such modifications can lead to improved pharmacokinetic properties, making these compounds more effective as therapeutic agents .

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-3-(2-oxoindolin-5-yl)urea would depend on its specific biological targets. Generally, urea derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

1-(4-Fluorobenzyl)-3-{[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]methyl}urea ()

  • Molecular Formula : C₂₀H₂₁F₂N₃O₂
  • Molecular Weight : 373.40 g/mol
  • Key Substituents : Dual 4-fluorobenzyl groups, pyrrolidin-5-one ring.
  • Comparison: The pyrrolidinone ring introduces a five-membered lactam, contrasting with the target compound’s six-membered indolinone. This difference may reduce ring strain and alter hydrogen-bonding capacity. The dual fluorobenzyl groups increase lipophilicity (ClogP ~3.2) compared to the target compound’s single fluorobenzyl group (ClogP ~2.5, estimated) .

BP 3125: 1-(4-Fluorobenzyl)-3-(4-isobutoxybenzyl)-1-(1-methylpiperidin-4-yl)urea ()

  • Molecular Formula : C₂₅H₃₃FN₃O₂
  • Molecular Weight : 438.56 g/mol
  • Key Substituents : 4-Isobutoxybenzyl, 1-methylpiperidin-4-yl.
  • The piperidinyl group introduces a basic nitrogen, which may influence pharmacokinetics (e.g., metabolic stability) compared to the target compound’s neutral indolinone .

Indomethacin-like Compounds ()

  • Examples :
    • 1-(4-Fluorobenzyl)-5-methoxy-2-methylindole-3-acetic acid
    • Indomethacin heptyl ester
  • Comparison: These compounds feature acetic acid or ester functionalities instead of urea linkages. NMR-derived chemical shift perturbation (CSP) data indicate negligible ShcPTB structural impact for these analogues, suggesting the target compound’s urea and indolinone groups may confer unique binding properties .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) logP (Estimated) Key Structural Features
1-(4-Fluorobenzyl)-3-(2-oxoindolin-5-yl)urea C₁₆H₁₂FN₃O₂ 297.29 ~2.5 Bicyclic indolinone, single fluorobenzyl
1-(4-Fluorobenzyl)-3-{[...]methyl}urea C₂₀H₂₁F₂N₃O₂ 373.40 ~3.2 Pyrrolidinone, dual fluorobenzyl
BP 3125 C₂₅H₃₃FN₃O₂ 438.56 ~4.1 Isobutoxybenzyl, piperidinyl
1-(4-Fluorobenzyl)-5-methoxy-2-methylindole-3-acetic acid C₁₉H₁₇FNO₃ 330.35 ~3.0 Indole-acetic acid, methoxy

Notes:

  • The target compound’s lower molecular weight and logP suggest improved solubility compared to BP 3125 but reduced lipophilicity relative to the pyrrolidinone analogue.
  • Rigidity from the indolinone may enhance target selectivity over flexible pyrrolidinone or piperidinyl systems .

Biological Activity

1-(4-Fluorobenzyl)-3-(2-oxoindolin-5-yl)urea is a synthetic organic compound belonging to the class of urea derivatives. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. The presence of the fluorobenzyl and oxoindolinyl groups in its structure suggests unique chemical and biological properties that warrant detailed investigation.

  • Molecular Formula : C₁₈H₁₆FN₃O₂
  • Molecular Weight : 313.33 g/mol
  • CAS Number : 1173054-34-6

Synthesis

The synthesis typically involves the reaction of 4-fluorobenzylamine with an isocyanate derivative of 2-oxoindoline, often conducted in organic solvents such as dichloromethane or acetonitrile under reflux conditions. This method allows for the efficient production of the compound, which can then be purified through recrystallization or chromatography .

This compound exhibits several biological activities, including:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, which may contribute to its therapeutic effects. For instance, it has shown potential as an inhibitor against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are important in neurodegenerative diseases .
  • Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress and neurotoxicity. For example, it has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s disease .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly reduce cell death induced by neurotoxic agents. These studies often utilize cell lines such as SH-SY5Y to evaluate the compound's protective effects against oxidative stress and inflammation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionAChE and BuChE inhibition with significant IC50 values
NeuroprotectionInhibition of Aβ aggregation; protection against ROS
Anti-inflammatoryReduction in inflammatory markers in cell cultures

Neuroprotective Study

A study conducted on SH-SY5Y neuroblastoma cells demonstrated that treatment with this compound resulted in a significant decrease in cell death when exposed to beta-amyloid peptides. The mechanism was attributed to the compound's ability to modulate oxidative stress pathways and inhibit neuroinflammatory responses.

Enzyme Inhibition Study

In another study focusing on enzyme inhibition, the compound was evaluated for its potential as a therapeutic agent against Alzheimer’s disease by measuring its inhibitory effects on AChE and BuChE. Results indicated that it exhibited competitive inhibition with IC50 values comparable to known inhibitors, suggesting its viability as a lead compound for further development .

Future Directions

The promising biological activities of this compound highlight its potential in drug development, particularly for neurodegenerative diseases. Future research should focus on:

  • Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its neuroprotective effects.
  • In Vivo Studies : Transitioning from in vitro models to animal studies to assess therapeutic efficacy and safety.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity against target enzymes.

Q & A

Q. What synthetic strategies are recommended for preparing 1-(4-Fluorobenzyl)-3-(2-oxoindolin-5-yl)urea, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of urea derivatives typically involves coupling reactions between isocyanates and amines or nucleophilic substitution of carbamoyl chlorides. For this compound:

  • Step 1 : Synthesize the 2-oxoindolin-5-ylamine intermediate via reductive cyclization of nitro precursors or Pd-catalyzed coupling .
  • Step 2 : React 4-fluorobenzyl isocyanate (or its carbamoyl chloride equivalent) with the indolinone amine under anhydrous conditions. Use a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 amine:isocyanate) to minimize unreacted starting material. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How should researchers approach structural characterization of this compound?

Methodological Answer: Combine spectroscopic and crystallographic methods:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the urea linkage (δ ~6.5–7.5 ppm for NH protons) and fluorobenzyl/indolinone moieties. 19F^{19}F-NMR can verify the fluorine substituent’s position (δ ~-115 ppm for para-fluorine) .
  • X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DMSO/water). Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding patterns in the urea core, as seen in dispiro-piperidine analogs .
  • Mass Spectrometry : High-resolution ESI-MS (positive ion mode) to validate molecular weight (expected [M+H]+^+ ~354.1 g/mol).

Advanced Research Questions

Q. What in vitro models are suitable for evaluating biological activity, and how can receptor targeting be rationalized?

Methodological Answer: Given structural similarities to Pimavanserin (a 5-HT2A_{2A} inverse agonist), prioritize serotonin receptor assays:

  • Cell Lines : Use HEK-293 cells transfected with human 5-HT2A_{2A} receptors. Measure cAMP inhibition or β-arrestin recruitment via luminescence assays .
  • Dose-Response : Test concentrations from 1 nM to 10 µM. Include positive controls (e.g., ketanserin for 5-HT2A_{2A} antagonism).
  • Selectivity Screening : Cross-test against 5-HT2B/2C_{2B/2C}, dopamine D2_2, and adrenergic receptors to assess off-target effects .

Q. How can computational tools predict pharmacokinetic properties and resolve contradictory solubility data?

Methodological Answer:

  • Solubility Prediction : Use SwissADME to estimate logP (predicted ~2.8) and aqueous solubility (~0.05 mg/mL). Compare with experimental data from shake-flask methods (pH 7.4 buffer) .
  • Metabolic Stability : Run CYP450 inhibition assays (e.g., CYP3A4/2D6) using human liver microsomes. Complement with in silico tools like StarDrop to identify metabolic hotspots (e.g., fluorobenzyl oxidation) .
  • Contradiction Resolution : If experimental solubility conflicts with predictions, consider polymorph screening (e.g., DSC/TGA for crystalline vs. amorphous forms) .

Q. What strategies are effective for structure-activity relationship (SAR) studies on the fluorobenzyl and indolinone moieties?

Methodological Answer:

  • Fluorine Substitution : Compare para-fluorobenzyl (current compound) with meta- or ortho-fluoro analogs. Assess impacts on receptor binding via molecular docking (AutoDock Vina) and in vitro IC50_{50} shifts .
  • Indolinone Modifications : Introduce electron-withdrawing groups (e.g., Cl at position 4) to enhance urea hydrogen-bonding. Evaluate via X-ray (as in dispiro-piperidine derivatives) and cellular potency .
  • Data-Driven SAR : Use multivariate analysis (e.g., PCA) to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. How can crystallographic data resolve ambiguities in tautomeric forms of the 2-oxoindolin-5-yl group?

Methodological Answer:

  • Tautomer Analysis : Perform X-ray diffraction to confirm the lactam (2-oxo) form vs. enol tautomers. Compare bond lengths (C=O ~1.22 Å, C-N ~1.38 Å) with literature values for indolinones .
  • Hydrogen Bonding : Map intermolecular H-bonds in the crystal lattice. Urea NH groups often form H-bonds with carbonyl oxygens, stabilizing specific tautomers .

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